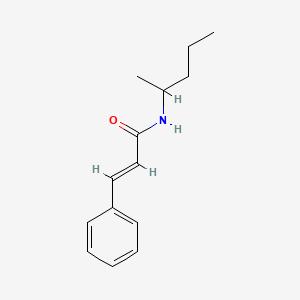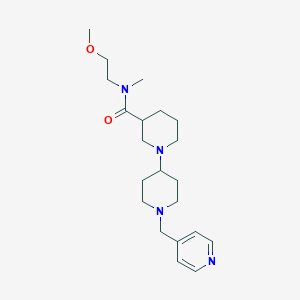
N-(1-methylbutyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylbutyl)-3-phenylacrylamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as N-(1-methylbutyl)cinnamamide and has the chemical formula C16H21NO. The compound is synthesized using specific methods and has been found to have biochemical and physiological effects that make it suitable for use in lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(1-methylbutyl)-3-phenylacrylamide is not fully understood. However, it is believed to act by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to have anti-inflammatory and analgesic properties, making it suitable for use in the treatment of pain and inflammation-related disorders. The compound has also been found to have antioxidant properties, making it suitable for use in the prevention of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-methylbutyl)-3-phenylacrylamide in lab experiments is its low toxicity. The compound has been found to have low toxicity levels, making it suitable for use in in vitro and in vivo experiments. The compound is also readily available and easy to synthesize, making it a cost-effective option for researchers.
One of the limitations of using this compound in lab experiments is its limited solubility in water. The compound has limited solubility in water, making it difficult to use in aqueous-based experiments. The compound is also sensitive to light and air, making it necessary to store it in a dark and dry place.
Direcciones Futuras
There are several future directions for the use of N-(1-methylbutyl)-3-phenylacrylamide in scientific research. One of the future directions is the exploration of its potential as a drug candidate for the treatment of pain and inflammation-related disorders. The compound can also be explored for its potential as a building block for the synthesis of novel materials.
Another future direction is the exploration of the mechanism of action of the compound. The exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate its mechanism of action.
Conclusion:
This compound is a compound that has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been found to have biochemical and physiological effects that make it suitable for use in lab experiments. The compound has potential applications in the fields of medicinal chemistry and materials science. The compound has low toxicity levels and is readily available, making it a cost-effective option for researchers. Further research is needed to explore its potential as a drug candidate and building block for the synthesis of novel materials.
Métodos De Síntesis
The synthesis of N-(1-methylbutyl)-3-phenylacrylamide involves the reaction between cinnamoyl chloride and 1-amino-3-methylbutane. This reaction takes place in the presence of a base such as triethylamine and a solvent such as tetrahydrofuran. The reaction conditions are optimized to obtain a high yield of the product. The product is purified using column chromatography and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
N-(1-methylbutyl)-3-phenylacrylamide has been found to have potential applications in various fields of scientific research. One of the primary applications is in the field of medicinal chemistry, where it is being explored for its potential as a drug candidate. The compound has been found to have anti-inflammatory and analgesic properties, making it suitable for use in the treatment of pain and inflammation-related disorders.
The compound has also been found to have potential applications in the field of materials science, where it is being explored for its use as a building block for the synthesis of novel materials. The compound has been found to have self-assembly properties, making it suitable for use in the synthesis of supramolecular structures.
Propiedades
IUPAC Name |
(E)-N-pentan-2-yl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-7-12(2)15-14(16)11-10-13-8-5-4-6-9-13/h4-6,8-12H,3,7H2,1-2H3,(H,15,16)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLPEUNBPMOYFH-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)NC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B5325708.png)
![5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol](/img/structure/B5325716.png)
![(1R*,2S*,4R*)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5325721.png)
![4-[(1,3-benzoxazol-2-ylthio)methyl]benzoic acid](/img/structure/B5325730.png)
![1,6-dimethyl-N-[1-(4-methyl-2-pyridinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5325741.png)
![2-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5325747.png)
![ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B5325749.png)
![1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-pyrrolidinone](/img/structure/B5325752.png)
![N'-(tert-butyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5325759.png)
![4-bromo-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5325761.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5325774.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5325779.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5325798.png)